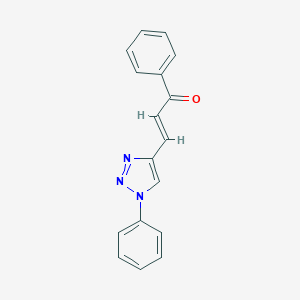

1-phenyl-3-(1-phenyl-1H-1,2,3-triazol-4-yl)-2-propen-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-phenyl-3-(1-phenyl-1H-1,2,3-triazol-4-yl)-2-propen-1-one, also known as propiconazole, is a triazole fungicide that has been widely used for crop protection. It was first introduced in the market in 1981 and has since become a popular choice for farmers due to its broad-spectrum activity against various fungal diseases. Propiconazole is a systemic fungicide that can be applied as a foliar spray or soil drench to control a range of plant pathogens, including rusts, powdery mildews, and leaf spots.

Mécanisme D'action

The mechanism of action of 1-phenyl-3-(1-phenyl-1H-1,2,3-triazol-4-yl)-2-propen-1-onee involves inhibition of the cytochrome P450-dependent 14α-demethylation of lanosterol, a precursor of ergosterol in the fungal cell membrane. This inhibition leads to the accumulation of lanosterol and depletion of ergosterol, which impairs the integrity of the fungal cell membrane. The fungicide also disrupts the biosynthesis of other sterols, such as stigmasterol and β-sitosterol, which are important for plant growth and development.

Biochemical and Physiological Effects

Propiconazole has been shown to have a range of biochemical and physiological effects on plants. It can influence the levels of phytohormones, such as abscisic acid, gibberellins, and cytokinins, which are involved in regulating plant growth and development. Propiconazole has also been shown to affect the biosynthesis of secondary metabolites, such as phenolics and flavonoids, which have antioxidant and antimicrobial properties. Additionally, 1-phenyl-3-(1-phenyl-1H-1,2,3-triazol-4-yl)-2-propen-1-onee can induce stress responses in plants, leading to the activation of defense mechanisms against biotic and abiotic stresses.

Avantages Et Limitations Des Expériences En Laboratoire

Propiconazole has several advantages for use in lab experiments. It is a broad-spectrum fungicide that can be used to study the effects of fungal pathogens on plant physiology. It is also relatively easy to apply, either as a foliar spray or soil drench. However, 1-phenyl-3-(1-phenyl-1H-1,2,3-triazol-4-yl)-2-propen-1-onee has some limitations for lab experiments. It can be toxic to some plant species at high concentrations, and its effects on plant physiology can be complex and variable depending on the experimental conditions. Additionally, the use of fungicides in lab experiments can raise concerns about the ecological impact of these chemicals.

Orientations Futures

There are several future directions for research on 1-phenyl-3-(1-phenyl-1H-1,2,3-triazol-4-yl)-2-propen-1-onee. One area of interest is the potential use of 1-phenyl-3-(1-phenyl-1H-1,2,3-triazol-4-yl)-2-propen-1-onee as a growth regulator and stress protectant in plants. This could have applications in agriculture, where crops are often exposed to biotic and abiotic stresses. Another area of interest is the development of new fungicides based on the structure of 1-phenyl-3-(1-phenyl-1H-1,2,3-triazol-4-yl)-2-propen-1-onee, which could have improved efficacy and reduced environmental impact. Finally, there is a need for further research on the ecological impact of 1-phenyl-3-(1-phenyl-1H-1,2,3-triazol-4-yl)-2-propen-1-onee and other fungicides, particularly in relation to their effects on non-target organisms and ecosystems.

Méthodes De Synthèse

Propiconazole can be synthesized by reacting 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone with propionic anhydride under basic conditions. The reaction yields 1-phenyl-3-(1-phenyl-1H-1,2,3-triazol-4-yl)-2-propen-1-onee as a white crystalline solid with a melting point of 141-143°C. The synthesis of 1-phenyl-3-(1-phenyl-1H-1,2,3-triazol-4-yl)-2-propen-1-onee has been extensively studied, and several modifications to the reaction conditions have been proposed to improve the yield and purity of the product.

Applications De Recherche Scientifique

Propiconazole has been used extensively in scientific research to study its mechanism of action and its effects on plant physiology. The fungicide works by inhibiting the biosynthesis of ergosterol, a key component of fungal cell membranes. This disruption of membrane integrity leads to the death of the fungal cells. Propiconazole has also been shown to have an effect on the metabolism of plants, influencing the levels of phytohormones and secondary metabolites. This has led to investigations into the potential use of 1-phenyl-3-(1-phenyl-1H-1,2,3-triazol-4-yl)-2-propen-1-onee as a growth regulator and plant stress protectant.

Propriétés

Formule moléculaire |

C17H13N3O |

|---|---|

Poids moléculaire |

275.3 g/mol |

Nom IUPAC |

(E)-1-phenyl-3-(1-phenyltriazol-4-yl)prop-2-en-1-one |

InChI |

InChI=1S/C17H13N3O/c21-17(14-7-3-1-4-8-14)12-11-15-13-20(19-18-15)16-9-5-2-6-10-16/h1-13H/b12-11+ |

Clé InChI |

QMLDAMFADOICFO-VAWYXSNFSA-N |

SMILES isomérique |

C1=CC=C(C=C1)C(=O)/C=C/C2=CN(N=N2)C3=CC=CC=C3 |

SMILES |

C1=CC=C(C=C1)C(=O)C=CC2=CN(N=N2)C3=CC=CC=C3 |

SMILES canonique |

C1=CC=C(C=C1)C(=O)C=CC2=CN(N=N2)C3=CC=CC=C3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methoxybenzyl)-N-(5,7,8-trifluoro-1,3-diphenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine](/img/structure/B290135.png)

![N-(4-methoxybenzyl)-N-(5,7,8-trifluoro-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine](/img/structure/B290138.png)

![N-(4-methoxybenzyl)-N-(5,7,8-trifluoro-3-methylisothiazolo[5,4-b]quinolin-6-yl)amine](/img/structure/B290140.png)

![N-(2-methoxybenzyl)-N-(5,7,8-trifluoro-1,3-diphenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine](/img/structure/B290141.png)

![N-(1-phenylethyl)-N-(5,7,8-trifluoro-1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine](/img/structure/B290142.png)

![1-Phenyl-4-[(benzylimino)methyl]-1H-1,2,3-triazole](/img/structure/B290144.png)

![5-({2-[(4-cyano-3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]ethyl}amino)-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B290145.png)

![2-[[[(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methylamino]methyl]-4-nitrophenol](/img/structure/B290148.png)

![N-[(7-isopropyl-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydro-1-phenanthrenyl)methyl]-N-(1-naphthylmethyl)amine](/img/structure/B290150.png)

![Ethyl 4-[(3-methoxybenzyl)amino]-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B290154.png)

![ethyl 4-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B290156.png)

![3-Phenyl-5,6,7,8-tetrafluoroisoxazolo[5,4-b]quinoline](/img/structure/B290158.png)

![5,6,7,8-Tetrafluoro-3-methylisoxazolo[5,4-b]quinoline](/img/structure/B290159.png)